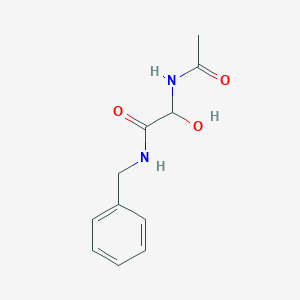

2-Acetamido-N-benzyl-2-hydroxyacetamide

Description

2-Acetamido-N-benzyl-2-hydroxyacetamide is a synthetic acetamide derivative characterized by a benzyl group, a hydroxy group, and an acetamide moiety. Despite structural similarities to other anticonvulsant acetamides, its binding affinity to GABA receptors was found to be suboptimal compared to related derivatives .

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-acetamido-N-benzyl-2-hydroxyacetamide |

InChI |

InChI=1S/C11H14N2O3/c1-8(14)13-11(16)10(15)12-7-9-5-3-2-4-6-9/h2-6,11,16H,7H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

OPWOBTBRDZJZQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Differences

The biological activity of acetamide derivatives is highly dependent on substituent groups. Below is a comparative analysis of key compounds:

Table 1: Comparative Analysis of Acetamide Derivatives

Key Insights from Comparative Studies

Anticonvulsant Activity :

- While most α-substituted acetamido-N-benzylacetamide derivatives showed superior GABA receptor binding (e.g., −13.8 kcal/mol), this compound underperformed, suggesting steric hindrance or unfavorable hydrogen bonding from the hydroxy group .

- Vigabatrin, a commercial anticonvulsant, had a lower binding score (−4.4 kcal/mol) but likely benefits from optimized pharmacokinetics absent in the studied derivatives.

Antimicrobial and Anticancer Activity: Benzimidazole-thio derivatives (e.g., W1) exhibited broad-spectrum antimicrobial activity due to the electron-withdrawing dinitrophenyl group enhancing membrane penetration .

Metal Complexes and DNA Interaction :

- Ni(II)/Co(II) complexes with hydrazinyl-pyridine ligands demonstrated enhanced DNA binding via intercalation, a mechanism absent in simpler acetamides like this compound .

Physicochemical Properties: The hydroxyethyl group in N-(2-hydroxyethyl)acetamide derivatives improves hydrophilicity, contrasting with the lipophilic benzyl group in the target compound, which may limit blood-brain barrier penetration . Hydrogen-bonding networks in 2-Acetamidobenzimidazole contribute to crystalline stability, a feature less pronounced in the hydroxyacetamide derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.